3-Cyclopropyl-2,5-dihydro-1,2-oxazol-5-one
Overview
Description
“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which includes “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .Molecular Structure Analysis
The molecular structure of “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .Safety and Hazards
The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
3-cyclopropyl-2H-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSZVGLRSUAHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)ON2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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